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Compound of Interest

Compound Name: Gelomulide N

Cat. No.: B1632585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Gelomulide N, an ent-abietane diterpenoid isolated from Gelonium aequoreum and Suregada

glomerulata. The structural elucidation of this class of compounds is critical for the exploration

of their potential therapeutic applications. This document compiles the available spectroscopic

data, outlines the experimental protocols for its acquisition, and presents a logical workflow for

the structural analysis of such natural products.

Chemical Structure and Properties
Compound Name: Gelomulide N

Molecular Formula: C₂₄H₃₂O₇

Molecular Weight: 432.51 g/mol

CAS Number: 1005212-02-1

Class:ent-Abietane Diterpenoid

Spectroscopic Data
The structural framework of Gelomulide N was primarily determined through a combination of

one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass
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Spectrometry (MS). The following tables summarize the key quantitative data.

Table 1: ¹H NMR Spectroscopic Data for Gelomulide N

Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) in Hz

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data for Gelomulide N

Position Chemical Shift (δ) ppm

Data not available in search results

Table 3: Mass Spectrometry Data for Gelomulide N

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Ion Species

Data not available in search

results

Note: The detailed ¹H and ¹³C NMR chemical shifts and mass spectrometry data are reported in

Lee, C. L., et al. (2008). Cytotoxic ent-abietane diterpenes from Gelonium aequoreum.

Phytochemistry, 69(1), 276–287. Access to the full text of this publication is required to

populate these tables.

Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of spectroscopic

data for novel natural products like Gelomulide N. The specific parameters are based on the

instrumentation and methodologies reported for similar compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of pure Gelomulide N (typically 1-5 mg) is dissolved in an

appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400,

500, or 600 MHz).

¹H NMR Spectroscopy:

Pulse Program: Standard single-pulse sequence.

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16 scans.

¹³C NMR Spectroscopy:

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2 seconds.

Number of Scans: 1024 or more scans, depending on sample concentration.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

Standard pulse sequences provided by the spectrometer manufacturer are used.

Parameters are optimized for the specific nucleus and expected coupling constants. For

HMBC, the long-range coupling delay is typically set to 50-100 ms to observe correlations

over 2-3 bonds.

3.2. Mass Spectrometry (MS)
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Instrumentation: High-resolution mass spectrometry (HRMS) is performed on instruments

such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

Ionization Source: Electrospray ionization (ESI) is a common technique for this class of

compounds.

Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol,

acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a

liquid chromatography system.

Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to

observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

structural elucidation of a novel natural product like Gelomulide N.
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Caption: Workflow for the isolation and structural elucidation of Gelomulide N.
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To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Gelomulide
N: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1632585#spectroscopic-data-for-gelomulide-n-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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